Benzaldehyde, 3-(cyclopentyloxy)-4-nitro- is a substituted benzaldehyde derivative. It serves as a key intermediate in the synthesis of various biologically active compounds, particularly in medicinal chemistry. [] Its structure consists of a benzaldehyde core with a nitro group at the para position and a cyclopentyloxy group at the meta position.
Benzaldehyde, 3-(cyclopentyloxy)-4-nitro- is classified as an aromatic aldehyde and a nitro compound. Its Chemical Abstracts Service (CAS) number is 133332-19-1. The compound is often used as an intermediate in organic synthesis and has been studied for its biological activities, including antimicrobial properties.
The synthesis of Benzaldehyde, 3-(cyclopentyloxy)-4-nitro- typically involves the introduction of the cyclopentyloxy and nitro groups onto the benzaldehyde core. A common synthetic route includes:
For industrial-scale production, continuous flow reactors may be employed to enhance efficiency and yield. Purification techniques such as recrystallization and chromatography are utilized to obtain high-purity products suitable for various applications.
Benzaldehyde, 3-(cyclopentyloxy)-4-nitro- has a molecular formula of C12H13NO3. The structure consists of:
The presence of these substituents influences the electronic properties and reactivity of the compound. The molecular structure can be represented by its canonical SMILES notation: O=Cc1ccc(cc1OC2CCCC2)[N+](=O)[O-]
.
Benzaldehyde, 3-(cyclopentyloxy)-4-nitro- undergoes several types of chemical reactions:
Benzaldehyde, 3-(cyclopentyloxy)-4-nitro- primarily targets cellular antioxidation systems.
The compound interacts with its targets by destabilizing cellular redox homeostasis. It affects oxidative stress-response pathways, leading to effective inhibition of fungal growth.
The compound is rapidly distributed within biological systems, especially in blood and kidneys, and is excreted primarily through urine.
Benzaldehyde, 3-(cyclopentyloxy)-4-nitro- exhibits several notable physical and chemical properties:
These properties influence its reactivity and suitability for various applications in organic synthesis and medicinal chemistry.
Benzaldehyde, 3-(cyclopentyloxy)-4-nitro- has several applications across different scientific domains:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4